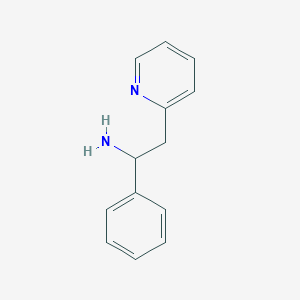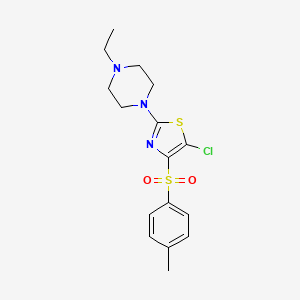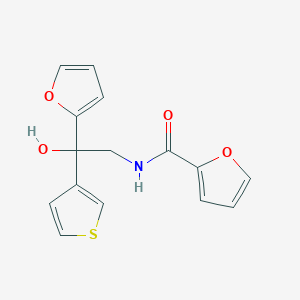![molecular formula C12H8ClF3N4 B2937226 3-chloro-2-[(E)-2-[(pyridin-4-yl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine CAS No. 338795-33-8](/img/structure/B2937226.png)
3-chloro-2-[(E)-2-[(pyridin-4-yl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-chloro-2-[(E)-2-[(pyridin-4-yl)methylidene]hydrazin-1-yl]-5-(trifluoromethyl)pyridine” is a chemical with the CAS Number: 339099-61-5 . It has a molecular weight of 300.67 .
Molecular Structure Analysis
The InChI code for the compound is 1S/C12H8ClF3N4/c13-10-4-9 (12 (14,15)16)7-18-11 (10)20-19-6-8-2-1-3-17-5-8/h1-7H, (H,18,20)/b19-6+ . This code represents the structure of the molecule.Physical And Chemical Properties Analysis
The compound is a solid . It has a molecular weight of 300.67 . The InChI code for the compound is 1S/C12H8ClF3N4/c13-10-4-9 (12 (14,15)16)7-18-11 (10)20-19-6-8-2-1-3-17-5-8/h1-7H, (H,18,20)/b19-6+ , which represents its molecular structure.科学的研究の応用
Synthesis and Molecular Docking
The synthesis of novel pyridine derivatives, including those related to the specified compound, has shown promise in the field of medicinal chemistry. These derivatives have been prepared from key hydrazinyl-pyridine carbo-nitriles and subjected to molecular docking screenings towards target proteins like GlcN-6-P synthase. The findings suggest moderate to good binding energies, indicating potential for antimicrobial and antioxidant activity (Flefel et al., 2018).
Structural Analysis and Spectroscopic Studies
In another study, structural differences in pyridine derivatives were analyzed using X-ray diffraction, revealing unique supramolecular structures and hydrogen bonding patterns. Spectroscopic techniques like FT-IR and UV–vis absorption provided insights into the character of intermolecular interactions in solution, offering a deeper understanding of the compound's properties (Tranfić et al., 2011).
Antimicrobial Agents
Chiral linear and macrocyclic bridged pyridines synthesized from pyridine-2,6-dicarbonyl dichloride have demonstrated significant antimicrobial screening results. These compounds, developed through strategic reactions involving hydrazine hydrate, have showcased their potential as antimicrobial agents, highlighting the versatility of pyridine derivatives in pharmaceutical research (Al-Salahi et al., 2010).
Molecular Docking for Drug Discovery
The characterization and synthesis of a compound structurally similar to the one showed its binding affinity towards COVID-19 main protease, demonstrating a significant potential for therapeutic applications against the virus. The study utilized DFT/B3LYP method for optimized geometry and vibrational analysis, highlighting the compound's inhibitor capacity through molecular docking studies (Topal et al., 2021).
Synthesis of Novel Heterocyclic Systems
The synthesis of novel heterocyclic systems, including 1,2,4-triazolo pyridine derivatives, demonstrates the potential of such compounds in creating new materials with desired properties. These systems, synthesized via multi-step reactions under microwave irradiation, showcase weak antifungal activity but open avenues for further chemical exploration (Yang et al., 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with the compound are H302, H312, and H332 , which indicate that it is harmful if swallowed, in contact with skin, or if inhaled. The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 , which provide guidance on how to handle the compound safely.
特性
IUPAC Name |
3-chloro-N-[(E)-pyridin-4-ylmethylideneamino]-5-(trifluoromethyl)pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N4/c13-10-5-9(12(14,15)16)7-18-11(10)20-19-6-8-1-3-17-4-2-8/h1-7H,(H,18,20)/b19-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMGUVYWVGILHH-KPSZGOFPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C=NNC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN=CC=C1/C=N/NC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(azepan-1-ylsulfonyl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2937145.png)


![ethyl 4-({7-hydroxy-2-methyl-8-[(4-methylpiperazin-1-yl)methyl]-4-oxo-4H-chromen-3-yl}oxy)benzoate](/img/structure/B2937149.png)

![N-(3-acetylphenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2937155.png)

![N-ethyl-N-(3-methylphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2937159.png)



![2-(cyclopentylthio)-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide](/img/structure/B2937165.png)
